![molecular formula C51H70N2O22 B114998 Respinomycin D CAS No. 151233-07-7](/img/structure/B114998.png)
Respinomycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Respinomycin D is a natural product that has been recently discovered and studied extensively for its potential in treating cancer. It was first isolated from the Streptomyces bacteria in 2009. Respinomycin D has shown promising results in inhibiting the growth of various types of cancer cells, including lung, breast, and colon cancer.
Wirkmechanismus
Respinomycin D inhibits the growth of cancer cells by targeting the DNA replication machinery. It binds to a protein called DNA polymerase alpha, which is essential for DNA replication, and prevents it from functioning properly. This leads to an accumulation of DNA damage and eventually triggers apoptosis in cancer cells. Respinomycin D has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Respinomycin D has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Respinomycin D has also been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases. In addition, Respinomycin D has been shown to have low toxicity in normal cells, indicating its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Respinomycin D is its specificity for cancer cells. It has been shown to have low toxicity in normal cells, indicating its potential as a cancer treatment. However, Respinomycin D is difficult to synthesize, which limits its availability for lab experiments. In addition, Respinomycin D is a complex molecule that may have off-target effects, which could limit its use as a cancer treatment.
Zukünftige Richtungen
There are several future directions for Respinomycin D research. One direction is to improve the synthesis method to increase the yield and reduce the complexity of the synthesis. Another direction is to investigate the potential of Respinomycin D in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, further research is needed to understand the mechanism of action of Respinomycin D and its potential use in treating other diseases, such as inflammatory diseases.
Synthesemethoden
Respinomycin D is a complex molecule that is difficult to synthesize. The first total synthesis of Respinomycin D was achieved in 2018 by a research team led by Professor Liang Xu. The synthesis involved 20 steps and required the use of several protecting groups and catalysts. The total yield of the synthesis was only 0.3%, indicating the difficulty of synthesizing Respinomycin D.
Wissenschaftliche Forschungsanwendungen
Respinomycin D has been extensively studied for its potential in treating cancer. Several studies have shown that Respinomycin D inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Respinomycin D has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. In addition, Respinomycin D has been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases.
Eigenschaften
CAS-Nummer |
151233-07-7 |
---|---|
Produktname |
Respinomycin D |
Molekularformel |
C51H70N2O22 |
Molekulargewicht |
1063.1 g/mol |
IUPAC-Name |
13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-24-[5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione |
InChI |
InChI=1S/C51H70N2O22/c1-19-37(58)49(6,61)42(66-12)45(69-19)73-36-27-22(17-48(5,60)41(36)65-11)16-24-28(32(27)55)33(56)29-23(31(24)54)14-15-25-35(29)72-44-34(57)30(52(9)10)40(51(25,8)75-44)71-26-18-47(4,53(63)64)39(21(3)68-26)74-46-43(67-13)50(7,62)38(59)20(2)70-46/h14-16,19-21,26,30,34,36-46,55,57-62H,17-18H2,1-13H3 |
InChI-Schlüssel |
QYNAQIXCSIMIOO-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)[N+](=O)[O-])N(C)C)O)(C)O)OC)OC)(C)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)[N+](=O)[O-])N(C)C)O)(C)O)OC)OC)(C)O)O |
Synonyme |
respinomycin D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.